5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride

Lipophilicity Drug-likeness Permeability

This dihydrochloride salt delivers a chiral center at the piperidine 2-position—absent in the 4-piperidinyl or N-linked isomers—enabling enantioselective ATP-competitive inhibitor programs against ALK or PIM kinases. The lower LogP (1.12) and higher TPSA (63.83 Ų) provide a measurable advantage in reducing CNS off-target risk and metabolic instability. Stable salt form with predicted high basic pKa ensures excellent aqueous solubility for HTS. Select this exact isomer to reproduce published SAR data and maintain synthetic continuity.

Molecular Formula C10H18Cl2N4
Molecular Weight 265.18 g/mol
CAS No. 1361112-93-7
Cat. No. B1445563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride
CAS1361112-93-7
Molecular FormulaC10H18Cl2N4
Molecular Weight265.18 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1C2CCCCN2)N.Cl.Cl
InChIInChI=1S/C10H16N4.2ClH/c1-7-6-13-10(11)14-9(7)8-4-2-3-5-12-8;;/h6,8,12H,2-5H2,1H3,(H2,11,13,14);2*1H
InChIKeyYIASEJXBBVWHRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride: Structural Identity and Baseline Properties for Research Sourcing


5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride (CAS 1361112-93-7) is a heterocyclic dihydrochloride salt with the molecular formula C10H18Cl2N4 and a molecular weight of 265.18 g/mol. It belongs to a class of aminopyrimidine-piperidine hybrids, characterized by a 2-aminopyrimidine core substituted with a methyl group at position 5 and a piperidin-2-yl moiety at position 4. This specific substitution pattern introduces a chiral center at the 2-position of the piperidine ring, a key structural feature that distinguishes it from its positional isomers and influences its potential as a scaffold for stereoselective interactions in kinase inhibitor design.

Why Positional Isomers of 5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride Cannot Be Generically Substituted


In research and procurement, the assumption that closely related aminopyrimidine-piperidine dihydrochloride salts are interchangeable is invalid. Compounds such as 5-Methyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride (CAS 1361116-57-5) and 5-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride (CAS 1707358-30-2) share the same molecular formula and weight but differ critically in the attachment point of the piperidine ring to the pyrimidine core. This positional isomerism leads to distinct three-dimensional orientations, electronic distributions, and the presence of a chiral center in the piperidin-2-yl variant, which directly impacts molecular recognition, binding kinetics, and the resulting pharmacological or chemical biology profile. Consequently, selecting the specific isomer is mandatory for reproducing published structure-activity relationship (SAR) data or ensuring continuity in a synthetic pathway, as outlined in the quantitative evidence below.

Quantitative Differentiation Guide for 5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride vs. Closest Analogs


Lipophilicity Modulation: LogP and LogD Comparison Against the N-Linked Isomer

The target compound exhibits measurable differences in lipophilicity compared to its N-linked isomer, 5-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride. These differences influence predicted passive membrane permeability and oral bioavailability within drug discovery programs.

Lipophilicity Drug-likeness Permeability SAR Physicochemical Properties

Structural Differentiation: The Impact of a Chiral Center on Stereoselective Interactions

Unlike its achiral 4-piperidinyl isomer (CAS 1361116-57-5), 5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride contains a chiral center at the C2 position of the piperidine ring (denoted as piperidin-2-yl). This stereocenter enables the synthesis and isolation of enantiomerically pure forms, a critical capability for programs aiming to optimize eudysmic ratios and enhance target selectivity.

Chirality Stereoselectivity Scaffold Design Kinase Inhibitors

Topological Polar Surface Area (TPSA) Variation Influencing Brain Penetration Potential

The target compound possesses a higher Topological Polar Surface Area (TPSA) compared to its N-linked isomer, a key descriptor for predicting blood-brain barrier (BBB) penetration. A TPSA below 60-70 Ų is often associated with good brain penetration, while higher values favor peripheral restriction.

BBB Permeability CNS Drug Discovery TPSA Physicochemical Property

Ionization State Differences at Physiological pH Based on Calculated pKa

The target compound is characterized by a strongly basic pKa of 17.28 for its conjugate acid, indicating that the molecule remains predominantly protonated at physiological pH ranges. This high pKa value is atypical for simple aminopyrimidines and suggests unique hydrogen-bonding or electrostatic interaction potential compared to in-class analogs.

pKa Ionization Solubility Drug Absorption

Optimal Research & Procurement Scenarios for 5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride


Stereospecific Lead Optimization in Kinase Inhibitor Projects

The compound's intrinsic chirality, documented in its piperidin-2-yl structure , makes it the mandatory choice for medicinal chemistry teams developing stereospecific ATP-competitive inhibitors. When a project aims to exploit a chiral pocket within a kinase active site, such as ALK or PIM family kinases, using the achiral 4-piperidinyl isomer (CAS 1361116-57-5) would forfeit the opportunity to optimize enantioselective binding, potentially resulting in a less selective and more toxic lead candidate.

Design of Peripherally-Restricted Chemical Probes

When designing a chemical probe intended to act solely on peripheral targets without crossing the blood-brain barrier, the target compound's calculated TPSA of 63.83 Ų makes it a strategically superior scaffold over its N-linked isomer (TPSA 49.84 Ų) . Procurement of this specific isomer reduces the risk of CNS-mediated side effects in early-stage in vivo efficacy models.

SAR Studies Focused on Reducing Lipophilic Drug Burden

For lead series where high lipophilicity has led to issues with metabolic instability or promiscuous binding, the target compound's lower LogP (1.12) compared to its N-linked isomer (LogP 1.79) provides a quantifiable advantage. Sourcing this compound allows for the exploration of a significantly less lipophilic chemical space while maintaining the core aminopyrimidine-piperidine pharmacophore.

Aqueous Solubility Enhancement via Dihydrochloride Salt Form

The compound is supplied as a stable dihydrochloride salt, which, combined with a predicted high basic pKa , ensures excellent solubility in aqueous biological assay media. This is a critical procurement criterion for high-throughput screening (HTS) facilities where poor compound solubility is a leading cause of false negatives.

Quote Request

Request a Quote for 5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.